Product packaging for Cyclosporin A-D4(Cat. No.:)

Cyclosporin A-D4

Cat. No.: B1165259
M. Wt: 1206.64
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Cyclosporin A in Immunopharmacology Research

Cyclosporin A (CsA) is a cyclic undecapeptide that revolutionized the field of organ transplantation and the treatment of autoimmune diseases. Discovered in the early 1970s from the fungus Tolypocladium inflatum, CsA was initially investigated for its antifungal properties but was later found to possess significant immunosuppressive activity. davidmoore.org.ukresearchgate.neteur.nlfrontiersin.org Its key mechanism involves binding to cyclophilin, forming a complex that inhibits calcineurin, a phosphatase crucial for activating T lymphocytes. guidetopharmacology.orggoogle.com By preventing the dephosphorylation and nuclear translocation of the transcription factor NFAT, the cyclosporine-cyclophilin complex blocks the transcription of genes encoding inflammatory cytokines, such as interleukin-2 (B1167480) (IL-2), thereby suppressing T-cell activation and proliferation. researchgate.netgoogle.comresearchgate.net

The introduction of Cyclosporin A into clinical practice, particularly following its FDA approval in 1983, dramatically improved the success rates of organ transplantation by effectively preventing graft rejection. davidmoore.org.ukfrontiersin.orgebsco.com Beyond transplantation, CsA has found application in treating various autoimmune and inflammatory conditions, including psoriasis, rheumatoid arthritis, and atopic dermatitis. researchgate.neteur.nlfrontiersin.orgebsco.com Its relatively selective action on T cells, compared to earlier immunosuppressants with broader cytotoxic effects, marked a significant advancement in immunopharmacology. davidmoore.org.ukeur.nl

Rationale for Deuteration in Advanced Pharmacological and Mechanistic Investigations

Deuteration, the substitution of hydrogen atoms with their heavier stable isotope, deuterium (B1214612) (²H or D), is a subtle structural modification that can significantly impact the pharmacokinetic and metabolic profiles of drug molecules. nih.govresearchgate.netcdnsciencepub.comgabarx.comwikipedia.orgbioscientia.de The primary rationale for deuteration in pharmacological research stems from the deuterium kinetic isotope effect (DKIE). nih.govbioscientia.de The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, leading to slower cleavage rates in metabolic processes, particularly those mediated by cytochrome P450 enzymes. nih.govcdnsciencepub.combioscientia.de

Incorporating deuterium at metabolically labile positions can decrease the rate of metabolism, potentially leading to reduced clearance, a prolonged half-life, and increased systemic exposure of the parent drug. wikipedia.orgbioscientia.de This can be particularly useful in cases where a drug undergoes extensive first-pass metabolism, as deuteration may increase oral bioavailability. Furthermore, altering the metabolic rate at specific sites can decrease the formation of certain metabolites, which may be less active, inactive, or even toxic compared to the parent compound. google.comnih.govcdnsciencepub.com

Academic Research Scope and Objectives Pertaining to Cyclosporin A-D4

Academic research involving this compound primarily focuses on leveraging its isotopic label to gain a deeper understanding of Cyclosporin A's complex pharmacology. Key objectives include:

Investigating Metabolic Pathways: Cyclosporin A is known to be metabolized into over 30 metabolites, primarily through hydroxylation, demethylation, oxidation, and cyclization reactions. google.comgoogle.com this compound, with deuterium atoms at specific positions, serves as a tracer to elucidate the exact sites and mechanisms of these metabolic transformations. By comparing the metabolic profiles of Cyclosporin A and its deuterated analog, researchers can identify the positions where deuterium substitution impacts the rate or pathway of metabolism.

Pharmacokinetic Studies: Deuteration can alter pharmacokinetic parameters such as clearance and half-life. wikipedia.orgbioscientia.de Studies using this compound aim to quantify these changes compared to the non-deuterated form, providing valuable data on how isotopic modification influences the drug's absorption, distribution, metabolism, and excretion (ADME) profile. alfa-chemistry.com

Development of Bioanalytical Methods: this compound is widely used as an internal standard in quantitative bioanalytical methods, particularly those employing mass spectrometry. texilajournal.comlabmed.org.ukresearchgate.netnih.gov Its identical chemical structure and behavior to Cyclosporin A, coupled with the distinct mass due to the deuterium atoms, make it an ideal internal standard for accurate and precise quantification of the non-deuterated drug in biological matrices. Research in this area focuses on developing and validating sensitive and specific LC-MS/MS methods for therapeutic drug monitoring and pharmacokinetic studies. texilajournal.comnih.gov

Mechanistic Investigations: While the primary mechanism of Cyclosporin A involves calcineurin inhibition, deuteration can potentially reveal or help investigate other subtle mechanistic aspects or interactions. Although the core biological activity is generally retained upon deuteration, changes in metabolic profile might indirectly influence the duration or intensity of action.

Overview of Key Research Methodologies Utilized for Deuterated Compounds

The study of deuterated compounds like this compound relies on a combination of advanced analytical and biological methodologies:

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These techniques are fundamental for the detection, identification, and quantification of deuterated compounds and their metabolites in complex biological samples. texilajournal.comresearchgate.netnih.gov LC-MS/MS offers high sensitivity and specificity, allowing for the separation of the analyte from the sample matrix and its subsequent detection based on mass-to-charge ratio. texilajournal.comnih.gov The mass difference between the deuterated and non-deuterated forms allows for their simultaneous analysis and differentiation. texilajournal.com Deuterated internal standards are crucial for accurate quantification in LC-MS/MS, compensating for variations in sample preparation and matrix effects. texilajournal.comlabmed.org.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the structure and isotopic enrichment of deuterated compounds. davidmoore.org.uknih.govlgcstandards.com By analyzing the NMR spectrum, researchers can verify the positions of deuterium substitution and assess the purity of the synthesized this compound. nih.govlgcstandards.com

Pharmacokinetic Studies: These studies involve administering the deuterated compound (often alongside the non-deuterated form) to animal models or in controlled research settings to determine its ADME profile. nih.govcdnsciencepub.comwikipedia.orgalfa-chemistry.com Blood, urine, and tissue samples are collected at various time points and analyzed using techniques like LC-MS/MS to quantify the concentrations of the deuterated compound and its metabolites over time. texilajournal.com This data is used to calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability. wikipedia.orgbioscientia.de

In Vitro Metabolism Studies: These studies utilize biological systems such as liver microsomes, hepatocytes, or recombinant enzymes (e.g., cytochrome P450 isoforms) to investigate the metabolic fate of deuterated compounds in a controlled environment. By incubating this compound with these systems and analyzing the resulting metabolites using LC-MS/MS, researchers can identify the enzymes involved in its metabolism and assess the impact of deuteration on metabolic rates and pathways. nih.govcdnsciencepub.commusechem.com

Properties

Molecular Formula

C62H107D4N11O12

Molecular Weight

1206.64

Appearance

Purity:98%White solid

Synonyms

Cyclosporine-d4;  Ciclosporin-d4;  Atopica-d4;  Sandimmun(e)-d4;  Neoral-d4;  Optimmune-d4; 

Origin of Product

United States

Synthetic Pathways and Isotopic Labeling Strategies for Cyclosporin A D4

Biotechnological Production Methods for Cyclosporin A Isotopologues

Biotechnological methods offer an alternative to chemical synthesis for the production of isotopically labeled Cyclosporin A. These methods leverage the natural biosynthetic machinery of microorganisms, primarily the fungus Tolypocladium inflatum, which is the natural producer of Cyclosporin A.

The primary strategy for producing deuterated Cyclosporin A through fermentation is precursor-directed biosynthesis . This involves feeding the fungal culture with deuterated amino acid precursors. The fungus then incorporates these labeled amino acids into the growing peptide chain, resulting in a deuterated final product. For example, specific amino acids in the Cyclosporin A structure can be replaced by feeding the fermentation with analogues of those amino acids. nih.gov This principle can be extended to deuterated precursors. By supplying the fermentation medium with specific amino acids that have been chemically synthesized to contain deuterium (B1214612) at non-exchangeable positions, it is possible to generate Cyclosporin A with deuterium incorporated at desired locations.

While not specific to Cyclosporin A, research in the broader field of protein expression has demonstrated the feasibility of producing highly deuterated proteins by growing microorganisms in deuterated media. For instance, E. coli has been used to produce perdeuterated proteins by growing the bacteria in a D₂O-based medium with a protonated carbon source like pyruvate. utoronto.ca This results in high levels of deuteration at most carbon sites, with selective protonation at specific methyl groups. utoronto.ca A similar principle could be applied to the fermentation of Tolypocladium inflatum, where the use of deuterated water (D₂O) and specific deuterated nutrient sources could lead to the production of Cyclosporin A-D4.

The following table outlines the key features of biotechnological production methods:

MethodDescriptionKey ComponentsPotential Advantages
Precursor-Directed Biosynthesis Supplementing the fermentation medium with deuterated amino acid precursors, which are then incorporated into the Cyclosporin A molecule by the fungus.Tolypocladium inflatum culture, deuterated amino acid precursors.Potential for high-yield production, incorporation of deuterium into complex structures that are difficult to access by chemical synthesis. nih.gov
Fermentation in Deuterated Media Growing the producing organism in a medium containing deuterated water (D₂O) and/or other deuterated nutrients.Tolypocladium inflatum culture, D₂O, deuterated carbon/nitrogen sources.Potential for high levels of deuterium incorporation throughout the molecule.

Confirmation of Deuteration Purity and Isotopic Enrichment for Research Standards

The utility of this compound as a research and clinical standard is critically dependent on its accurately determined deuteration purity and isotopic enrichment. Several analytical techniques are employed to characterize these parameters.

Mass Spectrometry (MS) is a primary tool for confirming the incorporation of deuterium. High-resolution mass spectrometry, such as electrospray ionization mass spectrometry (ESI-MS), can precisely determine the molecular weight of the deuterated Cyclosporin A. The mass shift compared to the non-labeled compound directly corresponds to the number of deuterium atoms incorporated. By analyzing the isotopic distribution of the molecular ion peak, the degree of isotopic enrichment can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is invaluable for confirming the site of deuteration. ¹H NMR (proton NMR) is used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterons. researchgate.net For example, in the HIE synthesis of deuterated Cyclosporin A, the absence of signals at specific chemical shifts confirms the successful deuteration at the α-carbons of sarcosine and MeBmt. researchgate.net ²H NMR (deuterium NMR) can also be used to directly observe the deuterium atoms that have been incorporated into the molecule.

The combination of these techniques provides a comprehensive characterization of the deuterated standard:

TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the number of incorporated deuterium atoms through mass shift analysis and determines the isotopic enrichment from the isotopic peak distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Identifies the specific sites of deuteration through the disappearance of proton signals (¹H NMR) or the appearance of deuterium signals (²H NMR), providing structural confirmation. researchgate.net

Challenges and Innovations in Deuterated Peptide Synthesis

The synthesis of deuterated peptides, particularly complex cyclic peptides like Cyclosporin A, presents several challenges. However, ongoing innovations are addressing these difficulties.

Challenges:

Stereochemical Integrity: For chiral centers, deuteration methods must not lead to racemization. This is a particular concern when using base-catalyzed HIE methods at α-carbon positions.

Purification: Separating the desired deuterated isotopologue from unreacted starting material and partially deuterated intermediates can be challenging, often requiring sophisticated chromatographic techniques.

Cost: Deuterated solvents and starting materials are significantly more expensive than their protonated counterparts, which can make the synthesis of deuterated standards costly.

Innovations:

Improved Catalysts and Reagents: The development of more selective and efficient catalysts for HIE reactions allows for milder reaction conditions, which can help to preserve the stereochemical integrity of the molecule and improve site-selectivity.

Enzymatic and Biocatalytic Methods: The use of enzymes for site-selective deuteration is a growing area of research. wisc.edu Enzymes can offer exquisite chemo-, regio-, and stereoselectivity that is difficult to achieve with traditional chemical methods. For example, enzyme systems have been developed for the site-selective deuteration of free amino acids, which could then be used in peptide synthesis or precursor-directed biosynthesis. wisc.edu

Post-Translational Modification Strategies: Novel chemical methods are being developed for the site-selective deuteration of intact proteins and peptides post-synthesis. ox.ac.uk These methods, which might involve the conversion of an amino acid residue to a reactive intermediate followed by a deuteration step, could offer a more convergent and efficient way to label complex peptides like Cyclosporin A.

Advanced Analytical Techniques: Advances in mass spectrometry and NMR are enabling more precise and sensitive characterization of deuterated compounds, which is crucial for quality control and ensuring the reliability of research standards.

Molecular and Cellular Mechanisms of Immunomodulation by Cyclosporin A D4

Binding Kinetics and Thermodynamics of Cyclosporin A-D4 with Immunophilins (e.g., Cyclophilin A)

The immunosuppressive activity of cyclosporins, including Cyclosporin A, is initiated by their high-affinity binding to intracellular receptors known as immunophilins. The primary immunophilin target for Cyclosporin A is cyclophilin A (CyPA) aub.edu.lb. This interaction is well-characterized for Cyclosporin A, with reported dissociation constants (Kd) for the Cyclosporin A/cyclophilin A complex in the nanomolar range (e.g., 36.8 nM).

Specific, detailed binding kinetics and thermodynamic data for the interaction of this compound directly with immunophilins like cyclophilin A are not extensively documented in the provided search results. However, given that this compound is utilized as a stable isotope-labeled internal standard for Cyclosporin A, it is generally assumed to exhibit comparable binding characteristics to its non-deuterated counterpart. This similarity in binding is essential for its function in quantitative analytical methods. While minor isotopic effects on binding might theoretically exist, they are typically not significant enough to preclude its use as a reliable internal standard for quantifying the total (deuterated and non-deuterated) compound or the parent drug.

Disruption of Calcineurin-NFAT Signaling Axis by this compound-Immunophilin Complex

The formation of the binary complex between Cyclosporin A (or presumably this compound) and cyclophilin A is a critical step leading to immunosuppression. This complex then binds to and inhibits the activity of calcineurin (also known as protein phosphatase 2B, PP2B), a calcium/calmodulin-dependent serine/threonine phosphatase medchemexpress.com. Calcineurin plays a pivotal role in the activation of the nuclear factor of activated T cells (NFAT) transcription factors.

In resting T cells, NFAT resides in the cytoplasm in a phosphorylated state. Upon T-cell receptor engagement and subsequent increase in intracellular calcium levels, calcineurin is activated and dephosphorylates NFAT. This dephosphorylation event exposes a nuclear localization signal on NFAT, allowing it to translocate into the nucleus. In the nucleus, NFAT interacts with other transcription factors, such as AP-1, to promote the transcription of genes encoding key cytokines, including interleukin-2 (B1167480) (IL-2).

The Cyclosporin A-immunophilin complex allosterically inhibits calcineurin's phosphatase activity, thereby preventing the dephosphorylation and nuclear translocation of NFAT. This disruption of the calcineurin-NFAT signaling axis ultimately leads to suppressed cytokine gene expression and inhibited T-cell activation. Based on its use as an analytical standard, this compound is expected to participate in this same inhibitory complex and exert similar effects on the calcineurin-NFAT pathway as Cyclosporin A.

Differential Molecular Interactions Imparted by Deuterium (B1214612) Substitution

Deuterium substitution, while often used for isotopic labeling in analytical chemistry, can potentially influence the physicochemical properties and molecular interactions of a compound. The difference in mass between deuterium and hydrogen can lead to altered bond strengths and vibrational frequencies, which may affect reaction rates (kinetic isotope effects) and, in some cases, binding affinities or conformations.

For this compound, where four hydrogen atoms have been replaced by deuterium, these substitutions are typically introduced at specific, stable positions within the molecule fishersci.ca. The primary motivation for this deuteration is to create a molecule with identical chemical behavior to Cyclosporin A but with a distinct mass, allowing for its differentiation and quantification by mass spectrometry fishersci.camedchemexpress.com.

While the search results mention that deuteration can impact the pharmacokinetic and metabolic profiles of drugs in general fishersci.camedchemexpress.com, specific data detailing how the deuterium atoms in this compound differentially alter its binding kinetics, thermodynamics, or interactions with biological targets (like cyclophilin or calcineurin) compared to non-deuterated Cyclosporin A is limited in the provided context. The expectation, based on its analytical application, is that these differences are minimal in terms of fundamental molecular interactions and biological activity, although subtle effects on properties like metabolic stability could contribute to its utility in pharmacokinetic studies. Research on the synthesis of deuterated Cyclosporin A analogs highlights the possibility of specific deuteration sites, but the direct impact of these specific substitutions on protein interactions is not detailed.

Effects on Cytokine Production and T-Cell Activation Pathways in Model Systems

Cyclosporin A exerts its immunosuppressive effects primarily by inhibiting the activation and proliferation of T lymphocytes, which are central mediators of adaptive immunity. The inhibition of calcineurin by the Cyclosporin A-cyclophilin complex leads to a significant reduction in the production of key cytokines necessary for T-cell growth, differentiation, and function, most notably IL-2.

Inhibition of IL-2 production prevents the autocrine and paracrine signaling required for T-cell clonal expansion following antigen recognition. Beyond IL-2, Cyclosporin A also suppresses the production of other T-cell-derived cytokines, including IFN-gamma, GM-CSF, TNF-alpha, IL-3, IL-4, IL-5, IL-6, and IL-10, although the extent of inhibition can vary depending on the specific cytokine and activation conditions.

Studies in various model systems, including isolated human T cells and animal models, have demonstrated these effects. For example, in vitro studies show that Cyclosporin A effectively suppresses the production of IFN-gamma and IL-2 in stimulated T cells. It can also inhibit the differentiation of naive T cells into cytokine-producing mature T helper cell subsets (Th1, Th2, Th17).

Given that this compound is used as a surrogate for Cyclosporin A in quantitative analyses related to its biological activity, it is understood to share these fundamental effects on cytokine production and T-cell activation pathways. However, the provided information does not include specific studies comparing the magnitude or profile of cytokine suppression or T-cell activation inhibition by this compound directly against Cyclosporin A. The functional similarity is implied by its use as an analytical standard in studies evaluating the parent compound's behavior.

Preclinical Pharmacokinetic and Biotransformation Research of Cyclosporin A D4 in Model Systems

Absorption Characteristics of Cyclosporin A-D4 in Isolated Organ Systems and Animal Models

The absorption of Cyclosporin A is known to be complex and variable, influenced by factors such as formulation, diet, and the activity of intestinal efflux transporters like P-glycoprotein. novaliq.comfrontiersin.org While specific studies focusing solely on the absorption of this compound in isolated organ systems or animal models are not extensively detailed in the provided context, its common use as an internal standard in bioanalytical methods for quantifying Cyclosporin A in blood and plasma implies that its absorption characteristics are considered to be sufficiently similar to the non-deuterated parent compound for this purpose. pharmgkb.orgnih.govmdpi.comaub.edu.lbdoi.orgnih.gov The rationale behind using a deuterated internal standard is the assumption of comparable behavior to the analyte in terms of extraction efficiency, ionization, and chromatographic separation, which extends to similar absorption profiles when administered concurrently with the non-deuterated form in pharmacokinetic studies.

Distribution Dynamics of this compound in Subcellular Compartments and Tissue Matrices

Cyclosporin A is a highly lipophilic molecule that distributes widely throughout the body, accumulating in various tissues and binding extensively to blood cells (erythrocytes and leukocytes) and plasma proteins, particularly lipoproteins. pharmgkb.orgdoi.orgnih.govnovaliq.comfrontiersin.orgchemicalbook.comresearchgate.net The distribution of Cyclosporin A in blood is concentration-dependent, with a significant fraction found in erythrocytes. chemicalbook.comresearchgate.net In plasma, it primarily binds to lipoproteins (high-density, low-density, and very-low-density lipoproteins) and, to a lesser extent, albumin. researchgate.net The unbound fraction in plasma is relatively low, approximately 2%. researchgate.net

Given its structural similarity to Cyclosporin A, this compound is expected to exhibit comparable distribution dynamics. Its use as an internal standard in bioanalysis across various matrices, including whole blood and plasma, supports the assumption of similar distribution into these compartments. pharmgkb.orgnih.govmdpi.comaub.edu.lbdoi.orgnih.gov Studies involving Cyclosporine A in animal models, such as rabbits, have shown distribution into various ocular tissues following topical administration, including the cornea, conjunctiva, sclera, and retina/choroid. arvojournals.orgresearchgate.net While direct data for this compound distribution in specific subcellular compartments or tissue matrices in animal models is not explicitly provided, its utility as an internal standard in such studies suggests it would track the distribution of the parent compound.

Enzymatic Biotransformation Pathways of this compound

Cyclosporin A undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with the CYP3A family, particularly CYP3A4, playing a dominant role in both the liver and intestines. nih.govmdpi.comnih.govnovaliq.comchemicalbook.comuni.lucore.ac.ukherts.ac.ukeurekaselect.comnih.govpharmgkb.org The major metabolic pathways involve oxidative modifications, including hydroxylation and N-demethylation, occurring at various positions on the Cyclosporin A molecule. novaliq.comuni.lucore.ac.ukherts.ac.ukeurekaselect.compharmgkb.org

This compound is also subject to enzymatic biotransformation, likely by the same CYP3A enzyme systems responsible for metabolizing Cyclosporin A. The placement of deuterium (B1214612) atoms at specific positions in this compound influences the rate of metabolic reactions occurring at or near those positions due to the kinetic isotope effect. core.ac.uknih.gov This effect can lead to altered metabolic rates compared to the non-deuterated form.

The primary metabolic reactions for Cyclosporin A, and thus expected for this compound, include:

Hydroxylation at the β-carbon of the MeBmt¹ residue, leading to the formation of AM1 (also referred to as M17). uni.luherts.ac.ukpharmgkb.orgebi.ac.uk

Hydroxylation at the γ-carbon of the Leu⁹ residue, forming AM9 (also known as M1). uni.luherts.ac.ukpharmgkb.orgebi.ac.ukdrugbank.com

N-demethylation at the N-methyl group of the Leu⁴ residue, resulting in AM4N (also known as M21). uni.luherts.ac.ukpharmgkb.orgebi.ac.uk

Other metabolites, including dihydroxylated and trihydroxylated forms, are also produced. mdpi.com The metabolism of this compound would yield the deuterated analogs of these metabolites.

Identification and Structural Elucidation of Deuterated Metabolites of Cyclosporin A

The metabolism of this compound results in the formation of deuterated metabolites, which are the isotopically labeled versions of the known Cyclosporin A metabolites. Identifying and structurally elucidating these deuterated metabolites is crucial for understanding the biotransformation pathways of this compound and the impact of deuteration on metabolism.

Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), are essential tools for the identification and structural elucidation of these metabolites. researchgate.netmdpi.comnih.gov LC-MS allows for the separation of the complex mixture of metabolites, while mass spectrometry provides information on their molecular weight and fragmentation patterns. The presence of deuterium atoms in the metabolites results in characteristic shifts in mass-to-charge ratios compared to their non-deuterated counterparts, aiding in their identification. researchgate.net

Detailed research findings on the specific structural elucidation of all deuterated metabolites of this compound are not extensively detailed in the provided snippets. However, the general process involves comparing the chromatographic behavior and mass spectral data of the deuterated metabolites to those of known non-deuterated Cyclosporin A metabolites. High-resolution mass spectrometry and techniques like nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information on isolated metabolites. nih.govresearchgate.net

Excretion Kinetics of this compound and its Metabolites in Preclinical Models

The primary route of elimination for Cyclosporin A and its metabolites is through biliary excretion into the feces. mdpi.comdoi.orgnih.govchemicalbook.comnih.govnih.gov Only a small percentage of the administered dose is excreted unchanged in the urine, typically less than 1%. doi.orgchemicalbook.comnih.gov Metabolites are also primarily excreted via the bile, with limited renal excretion. nih.govnih.gov

Based on the similar pharmacokinetic behavior expected for a deuterated analog used as an internal standard, this compound and its deuterated metabolites are anticipated to follow similar excretion pathways to Cyclosporin A. While specific excretion kinetics data for this compound in preclinical models are not provided in the snippets, it is reasonable to infer that biliary excretion into feces would be the major elimination route for the parent deuterated compound and its deuterated metabolites.

Impact of Deuteration on Enzyme-Substrate Interactions and Metabolic Rates

The substitution of hydrogen with deuterium can influence the rate of enzymatic reactions if the cleavage of a carbon-hydrogen (C-H) bond at the deuterated position is the rate-limiting step in the metabolic process. nih.govresearchgate.netgoogle.comgoogle.com This phenomenon is known as the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the C-H bond, requiring more energy to break, which can lead to a slower metabolic rate at that specific site. researchgate.netgoogle.comgoogle.com

The magnitude of the kinetic isotope effect depends on whether the bond breaking is the rate-limiting step and the extent to which tunneling contributes to the reaction. researchgate.net A significant kinetic isotope effect (e.g., a ratio of reaction rates kH/kD > 6) suggests that C-H bond breaking is largely rate-limiting. researchgate.net Deuterium isotope effects have been utilized to investigate the mechanisms of CYP enzymes. researchgate.net

Studies have explored the potential of deuteration to improve pharmacokinetic properties by decreasing the rate of metabolism. nih.govresearchgate.netmedchemexpress.com This can potentially lead to increased exposure to the parent drug and potentially less frequent dosing, although the in vivo effects of deuteration can be complex and difficult to predict. nih.govresearchgate.net

While the provided snippets discuss the general principles of the kinetic isotope effect and its application to deuterated drugs, specific quantitative data on the impact of deuteration on the enzyme-substrate interactions and metabolic rates specifically for this compound compared to Cyclosporin A in preclinical models is not detailed. However, the principle suggests that if the deuterium atoms in this compound are strategically placed at metabolically labile positions, a measurable impact on its metabolic rate by CYP3A enzymes would be expected.

Table 1: Summary of Expected Biotransformation Pathways for this compound

Metabolic PathwayEnzymes InvolvedExpected Outcome for this compound
Hydroxylation (e.g., at MeBmt¹ or Leu⁹)Primarily CYP3A4, CYP3A5Formation of deuterated hydroxylated metabolites (e.g., deuterated AM1, deuterated AM9)
N-Demethylation (e.g., at Leu⁴)Primarily CYP3A4Formation of deuterated N-demethylated metabolites (e.g., deuterated AM4N)
Other Oxidative ModificationsCYP3A familyFormation of other deuterated metabolites

Note: The specific positions of deuterium labeling in this compound will determine which metabolic reactions are potentially affected by the kinetic isotope effect.

Advanced Bioanalytical Methodologies for Cyclosporin A D4 Quantification and Detection

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification of Cyclosporin A-D4 and its Metabolites

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification and structural elucidation of compounds like this compound and its metabolites. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an analyte. This is particularly useful for differentiating between compounds with similar nominal masses, including metabolites that may have undergone slight structural modifications.

In the context of this compound, HRMS can be used to confirm the presence of the deuterium (B1214612) label and assess its isotopic enrichment. For Cyclosporin A and its metabolites, HRMS allows for the precise determination of their mass-to-charge ratios (m/z), aiding in their identification within complex biological samples. For instance, extracted ion chromatograms of Cyclosporin A and its internal standard (CsA-d4) can be obtained using HRMS nih.gov. The main metabolites of Cyclosporin A, such as hydroxylated cyclosporine A (HCsA), can also be identified using HRMS based on their characteristic m/z values nih.gov. Studies have utilized UPLC-HRMS for the detection of Cyclosporine A concentrations nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for this compound Internal Standard Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of Cyclosporin A in biological matrices, with this compound frequently employed as an internal standard. LC-MS/MS offers high sensitivity, selectivity, and throughput, making it suitable for therapeutic drug monitoring and pharmacokinetic studies. The development of an LC-MS/MS method for Cyclosporin A using this compound as an internal standard involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation often involves protein precipitation or solid-phase extraction to isolate the analytes from the biological matrix hubspotusercontent-na1.netresearchgate.net. Chromatographic separation is typically performed using a C18 column, with a mobile phase consisting of organic solvents (e.g., acetonitrile (B52724) or methanol) and water, often with the addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) hubspotusercontent-na1.netresearchgate.netnih.govsemanticscholar.org. The LC system separates Cyclosporin A from endogenous compounds and potential metabolites before they enter the mass spectrometer.

Tandem mass spectrometry (MS/MS) is used for the detection and quantification of Cyclosporin A and this compound. Multiple reaction monitoring (MRM) mode is commonly employed, where specific precursor ions are selected and fragmented, and characteristic product ions are monitored researchgate.net. The use of this compound as an internal standard helps to compensate for variations in sample preparation, ionization efficiency, and matrix effects, thereby improving the accuracy and precision of the quantification cerilliant.com. While Cyclosporin A-d12 has also been used as an internal standard in LC-MS/MS methods for Cyclosporin A, the principles of using a stable isotope-labeled internal standard like this compound are similar nih.govsemanticscholar.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment and Structural Confirmation of this compound

Analysis by NMR can help determine the extent of deuterium incorporation and identify any potential unlabeled or partially labeled impurities. This is crucial for ensuring the quality and reliability of this compound when used as an internal standard in quantitative analyses. While search results specifically detailing the NMR spectrum of this compound for isotopic purity assessment were not extensively available, general applications of NMR for structural confirmation of cyclosporine and related peptides are documented acs.orgnih.gov. The principle extends to confirming the structure and isotopic enrichment of labeled variants. This compound is listed with analytical methods including NMR, indicating its applicability for structural and isotopic characterization lgcstandards.com.

Application of this compound as an Internal Standard in Quantitative Pharmacokinetic Studies (Non-Human)

This compound serves as a critical internal standard in quantitative pharmacokinetic studies, particularly in non-human subjects. The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification of the parent drug (Cyclosporin A) in biological samples collected over time. By adding a known amount of this compound to each sample, variations introduced during sample processing, such as extraction efficiency and matrix effects, can be normalized.

In non-human pharmacokinetic studies, such as those conducted in animals, LC-MS/MS methods employing this compound as an internal standard are commonly used to determine the concentration of Cyclosporin A in various biological matrices like blood or tissue extracts hubspotusercontent-na1.netnih.gov. This allows researchers to accurately assess parameters such as absorption, distribution, metabolism, and excretion of Cyclosporin A. For example, a validated LC-MS/MS method using d4-Cyclosporine as an internal standard was used to determine cyclosporine concentrations in rabbit ocular tissues for pharmacokinetic studies hubspotusercontent-na1.net. Another study evaluating the pharmacokinetics of cyclosporine in cats also utilized an internal standard, likely a labeled version like this compound, in their UPLC-MS/MS analysis of whole blood samples nih.govresearchgate.net. The consistent behavior of the labeled internal standard relative to the native drug throughout the analytical process ensures reliable quantification and accurate determination of pharmacokinetic parameters.

Validation Parameters for Analytical Methods Utilizing this compound (e.g., linearity, accuracy, precision, limit of detection)

The validation of analytical methods utilizing this compound as an internal standard is crucial to ensure the reliability and robustness of the quantitative results. Method validation typically involves assessing several key parameters, including linearity, accuracy, precision, and limit of detection (LOD), among others.

Linearity: This parameter assesses the proportionality between the analyte concentration and the instrument response over a defined range. Calibration curves are constructed using a series of standards containing varying concentrations of Cyclosporin A and a fixed concentration of this compound. The ratio of the peak areas (analyte/internal standard) is plotted against the analyte concentration to determine the linear range and the correlation coefficient (r or R²) researchgate.netnih.govijpsonline.com. A high correlation coefficient (typically > 0.99) indicates good linearity.

Accuracy: Accuracy measures how close the experimentally determined concentration is to the true concentration. It is assessed by analyzing quality control (QC) samples prepared at different concentrations within the linear range. The accuracy is usually expressed as a percentage of the nominal concentration or as the percentage bias researchgate.netnih.govijpsonline.com. Acceptable accuracy generally falls within a certain percentage range (e.g., ±15%, except for the lower limit of quantification where ±20% may be acceptable).

Precision: Precision assesses the reproducibility of the method. It is evaluated by analyzing replicate QC samples. Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) researchgate.netnih.govijpsonline.com. Both intra-day (within the same day) and inter-day (on different days) precision are assessed. Low RSD or CV values indicate good precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision researchgate.netijpsonline.comnih.govresearchgate.net. LOD and LOQ are typically determined based on the signal-to-noise ratio ijpsonline.comnih.gov.

Other validation parameters may include selectivity (ensuring the method can differentiate the analyte from other components in the matrix), matrix effect (evaluating the influence of the biological matrix on the ionization of the analyte and internal standard), and stability (assessing the stability of the analyte in the biological matrix under various storage conditions) hubspotusercontent-na1.net.

Research Applications and Experimental Models Utilizing Cyclosporin A D4

Elucidation of Metabolic Pathways and Drug-Drug Interactions using Deuterated Probes

Deuterated compounds like Cyclosporin A-D4 are instrumental in elucidating metabolic pathways and understanding potential drug-drug interactions. Cyclosporin A is primarily metabolized in the liver, small intestine, and kidney, yielding over 30 metabolites through phase I reactions such as hydroxylation, demethylation, oxidation, and cyclization. enseignementsup-recherche.gouv.fr, nih.gov The cytochrome P450 system, notably CYP3A4, plays a major role in Cyclosporin A metabolism. lgcstandards.com,

Development of In Vitro and Ex Vivo Models for Studying Cyclosporin A Transport and Metabolism

In vitro and ex vivo models are crucial for studying the transport and metabolism of drugs like Cyclosporin A in controlled environments. These models help researchers understand how the drug is absorbed, distributed, and eliminated at a cellular or tissue level. Cyclosporin A is a substrate for various transporters, including P-glycoprotein (P-gp), organic anion transporting polypeptides (OATPs), and multidrug resistance-associated protein 2 (MRP2).

In vitro models, such as cell lines (e.g., Caco-2 cells for intestinal transport), provide simplified systems to study specific transport proteins or metabolic enzymes., Ex vivo models, such as precision-cut intestinal slices or Ussing chambers, utilize intact tissue, preserving the complex interplay of transporters, enzymes, and tissue architecture, offering a more physiologically relevant environment compared to cell lines.,,

This compound can be utilized in these models as a tracer or, more commonly, as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) used to quantify Cyclosporin A and its metabolites.,,,,, The distinct mass-to-charge ratio of this compound due to the incorporated deuterium (B1214612) allows for accurate quantification of the non-deuterated form in complex biological matrices, compensating for variations during sample preparation and analysis.

Application in Proteomic and Metabolomic Profiling for Target Identification and Pathway Analysis

Proteomic and metabolomic profiling techniques aim to comprehensively identify and quantify proteins and metabolites within a biological system, providing insights into cellular processes, disease mechanisms, and drug effects., Cyclosporin A, as an immunosuppressant, exerts its effects by inhibiting calcineurin, which impacts various cellular pathways., lgcstandards.com,

While direct studies specifically detailing the use of this compound for profiling to identify novel targets or pathways were not prominently found, deuterated standards are routinely used in metabolomics for accurate quantification of endogenous metabolites and drug-related compounds. In studies investigating the cellular response to Cyclosporin A using proteomic and metabolomic approaches, this compound could serve as an internal standard to ensure accurate quantification of Cyclosporin A and its deuterated metabolites within the complex biological samples analyzed by mass spectrometry-based profiling techniques. This accurate quantification is essential for correlating drug exposure levels with observed changes in protein and metabolite profiles, thereby aiding in the identification of affected pathways and potential off-targets. Proteomic analysis has identified changes in energy metabolism-related proteins in the context of drug resistance, suggesting metabolic shifts contribute to resistance. Metabolomic profiling has revealed alterations in amino acid metabolism, the tricarboxylic acid cycle, and phospholipid metabolism during resistance development. Exposure to Cyclosporin A can trigger changes in the expression and abundance of various mRNAs, proteins, and metabolites.

Isotopic Labeling for Tracing Immunosuppressive Compound Fate in Biological Systems

Isotopic labeling with stable isotopes like deuterium is a powerful technique for tracing the fate of compounds in biological systems without the safety concerns associated with radioactive isotopes. enseignementsup-recherche.gouv.fr, nih.gov, this compound, labeled with deuterium, can be administered in research settings to track its absorption, distribution, metabolism, and excretion (ADME) in vivo or in vitro.

By following the deuterated compound and its deuterated metabolites, researchers can precisely determine the amount of the original compound remaining over time, identify the structures of metabolites, and understand how the compound is distributed within tissues and organs. This tracing capability is invaluable for pharmacokinetic studies, mass balance studies, and investigations into tissue-specific accumulation or metabolism. enseignementsup-recherche.gouv.fr, nih.gov The use of stable isotope-labeled inhibitors is relevant for in vivo cell experiments and therapeutic drug monitoring.,

Mechanistic Studies of Drug Resistance and Sensitivity using this compound

Cyclosporin A is known to interact with drug transporters, particularly inhibiting P-glycoprotein (P-gp), which is a major contributor to multidrug resistance in various cell types, including certain cancer cells.,, Studies have investigated the ability of Cyclosporin A and its analogs to reverse multidrug resistance by inhibiting transporter function.,, Additionally, different subsets of lymphocytes have shown varying sensitivity to Cyclosporin A, inversely correlated with drug binding.

While specific studies detailing the use of this compound in mechanistic studies of drug resistance and sensitivity were not the primary focus of the search results, its properties as a deuterated analog make it potentially useful in such research. For instance, this compound could be used in transport studies to differentiate between active transport and passive diffusion, or to investigate altered transport or metabolism in drug-resistant cell lines. By using this compound as a tracer or internal standard in experiments involving resistant cells or transporter assays, researchers could gain more accurate data on drug accumulation, efflux, and metabolism, contributing to the understanding of resistance mechanisms. Studies have shown that Cyclosporin A can enhance the retention of substrate drugs in cells overexpressing P-gp, MRP-1, and BCRP.

Comparative Pharmacokinetic Studies Between Deuterated and Non-Deuterated Cyclosporin A in Preclinical Models

Comparative pharmacokinetic studies between deuterated and non-deuterated compounds are conducted to assess whether the isotopic substitution significantly alters the ADME properties of the drug. As mentioned earlier, the kinetic isotope effect can potentially lead to differences in metabolic rates and thus affect pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC). enseignementsup-recherche.gouv.fr, nih.gov,

Computational and Theoretical Approaches in Cyclosporin A D4 Research

Molecular Dynamics Simulations of Cyclosporin A-D4 Binding to Target Proteins

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By simulating the interactions between a molecule like this compound and its biological targets, MD can provide insights into binding mechanisms, conformational changes, and the dynamics of the complex.

Cyclosporin A exerts its immunosuppressive effects primarily by binding to cyclophilin (CyP), forming a complex that then inhibits calcineurin. nih.govnih.gov MD simulations have been extensively used to investigate the binding of Cyclosporin A to cyclophilin and the subsequent interaction of the complex with calcineurin. nih.govnih.govplos.orggoums.ac.irresearchgate.netnih.govresearchgate.net These simulations can reveal the key residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the complex. For this compound, MD simulations can be employed to study whether the presence of deuterium (B1214612) atoms influences the binding affinity or the dynamic behavior of the molecule when bound to cyclophilin or interacting with other proteins. While direct studies on this compound binding dynamics were not extensively found in the search results, the established methodologies for Cyclosporin A are directly applicable. nih.govmdpi.com

MD simulations can also explore the conformational landscape of this compound in different environments, such as in solution or interacting with membranes. mdpi.commdpi.com The flexibility of cyclic peptides like cyclosporine A is well-established, and MD can help characterize the various conformations adopted and how deuteration might subtly influence these preferred states or the transitions between them. nih.govcbi-society.org

Illustrative Data from MD Simulations (Conceptual)

MD simulations typically generate trajectories that describe the positions and velocities of all atoms in the system over time. Analysis of these trajectories can yield various types of data, including:

MetricDescriptionPotential Relevance for this compound
Root Mean Square Deviation (RMSD)Measure of the average distance between the atoms of a structure and a reference structure over time, indicating stability. goums.ac.irCould show differences in the overall structural stability compared to CsA.
Root Mean Square Fluctuation (RMSF)Measure of the positional fluctuations of individual atoms or residues. researchgate.netCan highlight regions with altered flexibility due to deuteration.
Hydrogen Bond AnalysisQuantification and lifetime of hydrogen bonds within the molecule or with the binding partner/solvent. goums.ac.irresearchgate.netCould reveal subtle changes in hydrogen bonding patterns.
Binding Free EnergyEstimation of the energy change upon binding, indicating binding strength. researchgate.netCould potentially show minor differences in binding affinity.
Solvent Accessible Surface Area (SASA)Measure of the surface area of the molecule accessible to solvent. researchgate.netCan indicate changes in exposure of different parts of the molecule.

Quantum Chemical Calculations for Understanding Isotope Effects on Molecular Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are essential for understanding the electronic structure and properties of molecules. For deuterated compounds like this compound, these calculations are particularly valuable for studying isotope effects.

Deuterium, being heavier than hydrogen, affects the vibrational frequencies of chemical bonds. This difference in vibrational energy can influence various molecular properties and chemical reaction rates, phenomena collectively known as isotope effects. cbi-society.orgmaharajas.ac.in Quantum chemical methods are necessary to accurately model these subtle differences, going beyond classical mechanics to consider nuclear quantum effects. cbi-society.org The Nuclear-Electronic Orbital (NEO) method, for instance, treats nuclei quantum mechanically alongside electrons, making it suitable for studying systems with light nuclei like hydrogen and deuterium. cbi-society.org

Quantum chemical calculations can be used to:

Determine the optimized molecular geometry of this compound.

Calculate vibrational frequencies and understand how deuteration alters molecular vibrations.

Compute spectroscopic parameters, such as NMR chemical shifts, which are known to be affected by isotopic substitution. utoronto.cauef.fi

Investigate potential energy surfaces and reaction pathways, allowing for the calculation of kinetic isotope effects (KIEs) on specific chemical transformations, including metabolic reactions. cbi-society.orgmaharajas.ac.in

While specific quantum chemical studies solely focused on this compound were not prominently featured, the fundamental principles and computational methods are well-established for studying isotope effects in organic molecules and peptides. cbi-society.orgutoronto.ca Applying these methods to this compound would provide a deeper understanding of how the deuterium labels influence its intrinsic molecular properties and reactivity compared to the non-deuterated analog.

Conceptual Data from Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic and nuclear structure of a molecule.

Calculated PropertyDescriptionPotential Relevance for this compound
Optimized GeometryThe lowest energy arrangement of atoms in 3D space.Can show subtle changes in bond lengths or angles due to deuteration.
Vibrational FrequenciesFrequencies at which different parts of the molecule vibrate.Directly reflects the impact of deuterium on bond vibrations.
NMR Chemical ShiftsPredicted chemical shifts for specific nuclei (e.g., 1H, 13C), influenced by electron distribution. utoronto.cauef.fiCan aid in the assignment and interpretation of experimental NMR spectra.
Reaction Barrier EnergiesThe energy required to reach the transition state of a chemical reaction. nih.govCan be used to calculate kinetic isotope effects on specific reactions. cbi-society.org
Molecular Electrostatic Potential (MEP)A map of the charge distribution around the molecule.Could indicate subtle changes in how the molecule interacts with its environment.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis Incorporating Deuteration

Pharmacophore modeling identifies the essential features of a molecule in 3D space that are required for its biological activity, such as hydrogen bond acceptors/donors, hydrophobic centers, and charged regions. QSAR analysis aims to build mathematical models that relate the structural properties of a set of compounds to their biological activity. These models can then be used to predict the activity of new compounds. nih.govresearchgate.net

While pharmacophore modeling and QSAR are widely used in drug discovery and have been applied to study molecules like cyclosporine A and its analogs in relation to their targets or other biological activities, incorporating deuteration specifically into these models presents a unique challenge. researchgate.netulisboa.ptacgpubs.org Deuteration does not typically change the fundamental chemical features that define a pharmacophore (e.g., the presence of a hydrogen bond donor). However, the subtle changes in molecular properties induced by deuteration, such as lipophilicity or electronic distribution (as informed by quantum chemical calculations), could potentially influence activity.

To incorporate deuteration into QSAR models for this compound, specific molecular descriptors sensitive to isotopic substitution would be required. Developing such descriptors and building predictive models would necessitate experimental activity data for both Cyclosporin A and its deuterated analog, as well as potentially other selectively deuterated variants. This would allow researchers to quantify the impact of deuteration on activity and build models that can predict the activity of other deuterated cyclosporine analogs.

Conceptual Approach to QSAR with Deuteration

A QSAR analysis involving deuteration might consider:

Descriptor TypeDescriptionPotential Relevance for this compound
Standard Physicochemical DescriptorsLogP, molecular weight, polar surface area, etc.Provide a baseline for comparison with the non-deuterated compound.
Isotope-Specific DescriptorsDescriptors quantifying the number and position of deuterium atoms.Directly capture the extent and location of deuteration.
Quantum Chemical DescriptorsPartial charges, molecular orbital energies, polarizability, etc., calculated using QM methods that account for isotopes. cbi-society.orgReflect the electronic impact of deuteration.
Vibrational DescriptorsDescriptors derived from calculated or experimental vibrational frequencies.Capture the influence of deuterium on molecular vibrations.

In Silico Prediction of Biotransformation Pathways and Metabolite Structures for this compound

Predicting how a drug molecule is metabolized in the body is crucial for understanding its pharmacokinetics and potential for drug-drug interactions or the formation of active or toxic metabolites. In silico tools for metabolism prediction use computational algorithms and databases of known metabolic reactions to predict potential biotransformation pathways and the structures of resulting metabolites. morressier.comnih.govacs.orgcreative-biolabs.com

Deuteration can significantly impact the metabolic fate of a drug, often by slowing down metabolic reactions at the deuterated site due to a kinetic isotope effect. medchemexpress.commedchemexpress.com This can lead to altered clearance rates and potentially different metabolite profiles compared to the non-deuterated analog.

In silico metabolism prediction tools, such as BioTransformer and GLORYx, are designed to predict metabolic transformations mediated by various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of cyclosporine. morressier.comnih.govacs.orgresearchgate.net Applying these tools to this compound would involve submitting its structure to the software. However, for accurate prediction of the metabolic fate of a deuterated compound, the tools would ideally need to incorporate information about the kinetic isotope effects associated with deuterated sites.

While existing tools can predict general metabolic transformations based on the chemical structure, predicting the rate of these reactions and how they are altered by deuteration often requires integrating experimental data or employing more sophisticated computational methods that can model KIEs. cbi-society.org Therefore, in silico prediction for this compound would likely involve predicting potential metabolic sites and products based on the Cyclosporin A structure, and then considering how the deuterium labels might influence the likelihood or rate of reactions at or near the deuterated positions.

Illustrative Output from In Silico Metabolism Prediction (Conceptual)

In silico metabolism prediction tools typically generate a list of potential metabolites and the enzymes likely involved.

Parent CompoundPredicted Metabolite StructureProposed Enzyme/Reaction TypePotential Impact of Deuteration on This Pathway
This compoundMetabolite ACYP-mediated oxidationReaction rate might be reduced if deuteration is at or near the site of oxidation. medchemexpress.commedchemexpress.com
This compoundMetabolite BHydrolysisLess likely to be directly impacted unless deuteration is at the hydrolyzable bond.
This compoundMetabolite CConjugationUnlikely to be directly impacted unless deuteration is at the site of conjugation.

Computational Tools for Data Analysis and Interpretation in Deuterated Tracer Studies

Deuterated compounds like this compound are widely used as internal standards in quantitative analysis by mass spectrometry (MS) and as tracers in metabolic studies. medchemexpress.commedchemexpress.com Computational tools are indispensable for analyzing and interpreting the complex data generated from these experiments.

In studies using this compound as a tracer, techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are used to separate and detect the parent compound and its metabolites. researchgate.net Computational software is required to process the raw MS data, identify peaks corresponding to the deuterated parent and its potentially deuterated or non-deuterated metabolites, and quantify their abundance.

For metabolic tracing studies, computational tools can help:

Identify and characterize the structures of metabolites based on their mass spectra and fragmentation patterns. morressier.comresearchgate.netresearchgate.net

Determine the extent of deuterium incorporation in metabolites, providing insights into the metabolic pathways and the rate-limiting steps.

Perform pharmacokinetic analysis by fitting concentration-time data of the deuterated compound and its metabolites to mathematical models.

Furthermore, computational analysis is crucial for interpreting data from techniques like Hydrogen-Deuterium Exchange (HDX) coupled with MS, which can probe the solvent accessibility and dynamics of different parts of a molecule. nih.govresearchgate.net Computational tools are used to process the mass shift data resulting from deuterium exchange and map it back to the protein or peptide structure.

NMR spectroscopy is another powerful technique for studying deuterated molecules, providing detailed information about their structure and dynamics. utoronto.ca Computational tools are used for processing and analyzing complex multi-dimensional NMR spectra, including the assignment of peaks and the calculation of structural parameters. uef.fi Quantitative quantum mechanical spectral analysis (qQMSA) tools can analyze 1H NMR spectra of complex mixtures and quantify components, including isotopomers. uef.fi

Examples of Computational Tools Used

Tool/Software TypeApplication in Deuterated Tracer Studies
Mass Spectrometry Data Analysis SoftwarePeak picking, integration, deconvolution, metabolite identification based on mass and fragmentation. researchgate.net
Cheminformatics SoftwareStructure drawing, property calculation, database searching for metabolite identification. morressier.com
Pharmacokinetic Modeling SoftwareFitting of concentration-time data to estimate absorption, distribution, metabolism, and excretion parameters.
NMR Processing and Analysis SoftwareProcessing of raw NMR data, peak picking, assignment, structural calculations. uef.fi
Molecular Modeling SoftwareVisualization of structures, analysis of dynamics (complementary to experimental data). nih.govnih.govmdpi.com

Future Perspectives and Emerging Avenues in Cyclosporin A D4 Research

Integration of Advanced Imaging Techniques with Deuterium (B1214612) Tracing

The integration of advanced imaging techniques with deuterium tracing presents a significant avenue for future Cyclosporin A-D4 research. Deuterium Metabolic Imaging (DMI), a magnetic resonance-based method, allows for the non-invasive, 3D mapping of metabolism by tracing the fate of deuterated substrates and their metabolic products within biological systems. yale.edumirasmart.com While DMI has been demonstrated with substrates like deuterated glucose and acetate (B1210297) to study metabolic pathways such as glycolysis and the TCA cycle, its application can be extended to track deuterated drugs like this compound. yale.edunih.gov This could provide unprecedented spatial and temporal information on the distribution, metabolism, and accumulation of this compound in various tissues and organs in vivo. yale.edu For instance, DMI could potentially visualize the uptake and metabolic conversion of this compound in target immune cells or in organs susceptible to its off-target effects, offering insights into drug disposition that are difficult to obtain with traditional methods. yale.edu The development of high-resolution DMI techniques, including those utilizing ultra-high field MRI scanners and advanced reconstruction methods, further enhances the potential for detailed metabolic mapping of deuterated compounds. mirasmart.com

Development of Novel In Vitro Microphysiological Systems for this compound Research

Microphysiological systems (MPS), also known as organ-on-a-chip devices, are engineered platforms that mimic the structure and function of human organs in vitro. nih.govacs.org These systems offer a more physiologically relevant environment compared to traditional 2D cell cultures, making them valuable tools for drug discovery and disease modeling. nih.govacs.orgacs.org The development of novel MPS specifically designed for this compound research could provide powerful platforms to study its effects on specific cell types and tissues in a controlled environment. For example, kidney-on-a-chip systems have been used to assess the nephrotoxicity of drugs, including Cyclosporin A. researchgate.net Incorporating this compound into such MPS would allow for detailed investigations into its cellular uptake, intracellular localization, and metabolic fate within kidney cells using the sensitivity of mass spectrometry for detection of the deuterated form. MPS can also integrate multiple organ modules, enabling the study of complex inter-organ interactions and systemic drug effects. nih.gov Utilizing multi-organ chips with this compound could help to better understand its distribution and metabolism across different tissues and predict potential drug-drug interactions or off-target effects in a more physiologically relevant context than traditional in vitro models. nih.govacs.org

Harnessing Deuteration for Enhanced Understanding of Drug-Target Kinetics and Dynamics

Deuterium substitution can influence the kinetic isotope effect, which refers to the change in reaction rate due to the substitution of an atom with one of its isotopes. musechem.com By strategically placing deuterium atoms within the Cyclosporin A molecule, researchers can perturb specific metabolic pathways and study the resulting changes in drug-target interactions and downstream pharmacological effects. google.com This approach can provide valuable information about the rate-limiting steps in Cyclosporin A metabolism and the enzymes involved. musechem.com Furthermore, using this compound in kinetic studies allows for precise quantification of the deuterated parent compound and its deuterated metabolites using mass spectrometry, enabling detailed analysis of metabolic pathways and clearance rates. musechem.comresearchgate.net This enhanced understanding of drug metabolism and kinetics can inform the design of future Cyclosporin A analogs with improved pharmacokinetic profiles, such as reduced clearance or altered metabolite formation, potentially leading to enhanced efficacy or reduced toxicity. google.com Deuteration can also be used in conjunction with techniques like hydrogen-deuterium exchange (HDX) mass spectrometry to study protein conformation and dynamics, which could be applied to investigate the interaction of this compound with its cellular targets like cyclophilin and calcineurin. mdpi.comresearchgate.netacs.org

Challenges and Opportunities in Deuterated Compound Research

Research involving deuterated compounds like this compound presents both challenges and opportunities. One significant challenge is the cost and complexity associated with the synthesis of site-specifically deuterated molecules. musechem.comresearchgate.net Achieving high deuterium incorporation at desired positions can be difficult and may require specialized synthetic methodologies. musechem.comresearchgate.net Analyzing isotopic impurities in deuterated compounds also presents technical challenges. musechem.com Furthermore, predicting the exact impact of deuterium substitution on a drug's properties is not always straightforward and requires extensive research. musechem.com Regulatory agencies also require deuterated drugs to demonstrate clear advantages over their non-deuterated counterparts. musechem.com

Despite these challenges, the opportunities offered by deuterated compounds are substantial. Deuteration can lead to improved metabolic stability, reduced clearance, increased bioavailability, and decreased formation of toxic metabolites, potentially enhancing the efficacy and safety of drugs. musechem.comresearchgate.net Deuterium labeling provides a powerful tool for tracing drug metabolism and disposition using sensitive analytical techniques like mass spectrometry. musechem.comunibestpharm.com This is particularly valuable for understanding the complex pharmacokinetics of drugs like Cyclosporin A. musechem.comgoogle.com Deuterated compounds can also serve as internal standards for quantitative analysis, improving the accuracy and reliability of drug measurements in biological matrices. researchgate.netmdpi.com As synthetic methods for deuteration continue to advance and analytical techniques become more sensitive, the use of deuterated compounds in drug research and development is expected to grow, offering new possibilities for optimizing drug properties and gaining deeper insights into drug behavior in biological systems. unibestpharm.comeurekaselect.com

Q & A

Q. What analytical methodologies are recommended for quantifying Cyclosporin A-D4 in biological matrices, and how do deuterated standards improve accuracy?

this compound is quantified using liquid chromatography-tandem mass spectrometry (LC/MS/MS) with deuterated internal standards (ISTDs) to correct for matrix effects and ionization variability. For example, Agilent’s LC/MS/MS method employs this compound as an ISTD, enabling precise calibration curves (linear range: 2–2,000 ng/mL for Cyclosporin A). Deuterated standards minimize ion suppression and enhance specificity by matching the physicochemical properties of the analyte . Analytical validation should include precision (intra-day CV <15%), accuracy (85–115% recovery), and stability studies under storage conditions (-20°C) .

Q. How should researchers design experiments to ensure reproducibility when using this compound in pharmacokinetic studies?

Experimental protocols must specify:

  • Sample preparation : Use whole blood stabilized with EDTA and spiked with ISTDs to account for extraction efficiency.
  • Calibration standards : Prepare fresh serial dilutions in disease-free blood to mimic biological matrices .
  • Blinding : Implement double-blinding in sample analysis to reduce bias.
  • Documentation : Adhere to CONSORT guidelines for randomized trials, including randomization methods and ethical approval details .

Q. What are the critical storage and handling requirements for this compound to maintain stability?

this compound should be stored at -20°C in airtight, light-protected vials. Reconstituted solutions in acetonitrile or methanol are stable for 24 hours at 4°C. Purity (>95% by HPLC) must be verified post-thaw using NMR or MS to detect degradation products, such as oxidized isoforms .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data between Cyclosporin A and its deuterated form in immunosuppression assays?

Discrepancies may arise from isotopic effects on binding kinetics. For instance, deuterium substitution at the C-1 position of this compound could alter hydrogen bonding with cyclophilin. To address this:

  • Perform isothermal titration calorimetry (ITC) to compare binding affinities (ΔG, Kd) of Cyclosporin A and this compound.
  • Validate functional activity via T-cell proliferation assays, ensuring matched molar concentrations and incubation times (e.g., 48-hour cultures with phytohemagglutinin stimulation) .

Q. What experimental strategies optimize the use of this compound in metabolic tracing studies to track drug distribution in organoids?

  • Isotope ratio monitoring : Use high-resolution MS to distinguish endogenous Cyclosporin A from deuterated forms in tissue homogenates.
  • Microdosing : Administer subtherapeutic doses (e.g., 10 µg/kg) to avoid saturation of cytochrome P450 3A4, which metabolizes Cyclosporin A.
  • Spatial imaging : Combine MALDI-TOF with cryo-sectioned organoids to map drug localization .

Q. How should researchers address variability in this compound recovery rates during solid-phase extraction (SPE)?

  • Method optimization : Test SPE sorbents (C18 vs. mixed-mode) and elution solvents (acetonitrile:water ratios). For example, a 70:30 acetonitrile:water mixture increases recovery by 20% compared to methanol-based eluents.
  • Internal standardization : Use structural analogs (e.g., Cyclosporin D) as secondary ISTDs to normalize recovery variations .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC50 values.
  • Error analysis : Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Power analysis : Predefine sample sizes (n ≥ 6) to detect ≥30% effect sizes with α = 0.05 .

Q. How can response surface methodology (RSM) enhance this compound yield in microbial fermentation?

RSM designs (e.g., Box-Behnken) optimize variables like pH (5.5–7.0), aeration (1–3 vvm), and inoculum density (10–20% v/v). For Tolypocladium inflatum, a central composite design identified 6.5 pH, 2 vvm aeration, and 15% inoculum as optimal, increasing titers by 40% compared to one-factor-at-a-time approaches .

Methodological Troubleshooting

Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be resolved?

Extra peaks often stem from residual protons in deuterated solvents (e.g., CD3OD) or incomplete deuteration. Strategies include:

  • Solvent filtration : Use molecular sieves to remove moisture.
  • Spectral subtraction : Compare with a solvent-only reference to isolate analyte signals .

Q. How do researchers validate the absence of matrix effects when quantifying this compound in heterogeneous samples?

  • Post-column infusion : Introduce this compound during LC/MS runs to detect ion suppression zones.
  • Matrix-matched calibration : Prepare standards in pooled blank matrices (e.g., liver homogenates) to correct for endogenous interference .

Ethical and Reporting Standards

Q. What ethical considerations are critical when using this compound in preclinical models?

  • IACUC approval : Ensure protocols minimize animal distress (e.g., use non-invasive blood sampling).
  • Data transparency : Publish negative results in repositories like Zenodo to avoid publication bias .

Q. How should conflicting data about this compound’s stability in plasma be reported?

  • Replicate studies : Conduct stability tests across multiple labs using standardized protocols (e.g., 24-hour room temperature vs. 4°C storage).
  • Meta-analysis : Pool data from published studies to identify covariates (e.g., anticoagulant type) influencing stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.